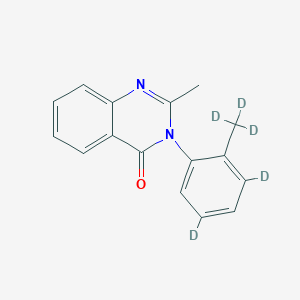
Methaqualone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methaqualone-d5 is a deuterated analog of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methaqualone typically involves a one-step or two-step reaction. In the one-step reaction, anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine are refluxed together. Polyphosphoric acid is added to remove water . The two-step reaction involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride .
Industrial Production Methods
Industrial production of methaqualone follows similar synthetic routes but on a larger scale, with stringent controls to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Synthetic Routes
Methaqualone-d5 is synthesized via deuterated precursors to introduce five deuterium atoms at the α, α, α, 4, and 6 positions of the o-tolyl moiety. Two principal pathways are documented:
(a) One-Step Reaction
-
Reactants : Deuterated o-toluidine (C₆D₅CD₃NH₂), anthranilic acid, and deuterated acetic anhydride (Ac₂O-d₆).
-
Conditions : Reflux in polyphosphoric acid to facilitate cyclocondensation .
-
Mechanism :
(a) Colorimetric Identification
-
Cobalt Thiocyanate Test :
-
Fischer-Morris Test :
(b) Chromatographic Behavior
| Compound | TLC Rf (×100) System A | GC Retention Index (DB-1) |
|---|---|---|
| Methaqualone | 40 | 2135 |
| This compound | 40* | 2135* |
| Cocaine | 52 | 2173 |
*Deuteration minimally affects polarity but increases molecular weight, slightly altering retention times in GC .
Stability and Degradation
-
Hydrolysis : The quinazolinone ring resists hydrolysis under mild acidic/basic conditions but degrades in strong acids (e.g., PTSA) at elevated temperatures .
-
Photostability : Stable under UV light (254 nm) but degrades under prolonged irradiation without photosensitizers .
Isotopic Effects
Wissenschaftliche Forschungsanwendungen
Methaqualone-d5 is used extensively in scientific research due to its stable isotopic labeling. Applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of methaqualone in biological systems.
Toxicological Analysis: Identifying and quantifying methaqualone and its metabolites in biological samples.
Forensic Science: Detecting methaqualone in cases of drug abuse or poisoning.
Chemical Research: Studying the chemical properties and reactions of methaqualone and its analogs.
Wirkmechanismus
Methaqualone-d5, like methaqualone, acts as a positive allosteric modulator at GABA-A receptors. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . Methaqualone binds to a transmembrane site on the GABA-A receptor, distinct from the binding sites for benzodiazepines and barbiturates . This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etaqualone: Another quinazolinone derivative with similar sedative-hypnotic properties.
Methylmethaqualone: An analog of methaqualone with a methyl group on the phenyl ring, which is more potent but also more prone to causing convulsions.
Barbiturates: A class of drugs with similar central nervous system depressant effects but different chemical structures.
Uniqueness
Methaqualone-d5’s uniqueness lies in its deuterated form, which allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.
Eigenschaften
CAS-Nummer |
1184966-71-9 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
255.32 g/mol |
IUPAC-Name |
3-[3,5-dideuterio-2-(trideuteriomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,6D,7D |
InChI-Schlüssel |
JEYCTXHKTXCGPB-XUYCAUAGSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1)N2C(=NC3=CC=CC=C3C2=O)C)C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















